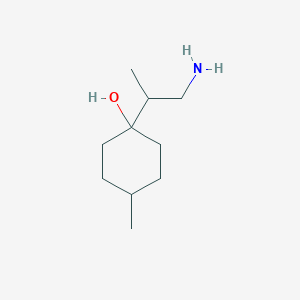
1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-ol is a chemical compound with a unique structure that combines an amino group, a hydroxyl group, and a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohexanone with 1-aminopropan-2-ol under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methylcyclohexanone or 4-methylcyclohexanal.
Reduction: Formation of 1-(1-Aminopropan-2-yl)-4-methylcyclohexane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
1-Aminopropan-2-ol: Shares the amino and hydroxyl groups but lacks the cyclohexane ring.
4-Methylcyclohexanol: Contains the cyclohexane ring and hydroxyl group but lacks the amino group.
1-(1-Aminopropan-2-yl)cyclohexanol: Similar structure but without the methyl group on the cyclohexane ring.
Uniqueness
1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-ol is unique due to the presence of both the amino and hydroxyl groups on a cyclohexane ring with a methyl substituent. This combination of functional groups and structural features imparts distinct chemical and biological properties to the compound .
Propiedades
Fórmula molecular |
C10H21NO |
|---|---|
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
1-(1-aminopropan-2-yl)-4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8-3-5-10(12,6-4-8)9(2)7-11/h8-9,12H,3-7,11H2,1-2H3 |
Clave InChI |
DRTVGTQSBSSNLH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(C(C)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene](/img/structure/B13163092.png)


![1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13163112.png)
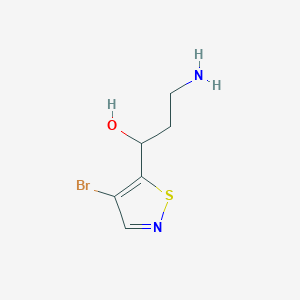
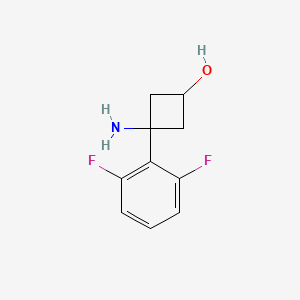

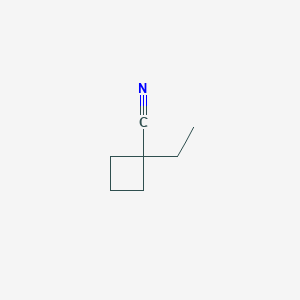
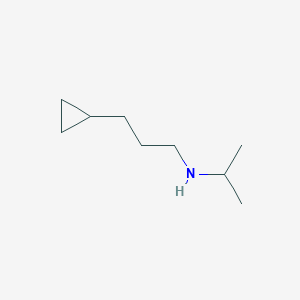

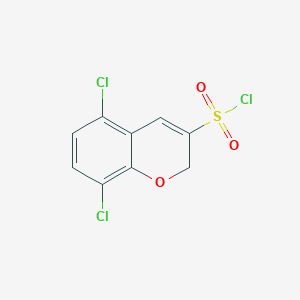
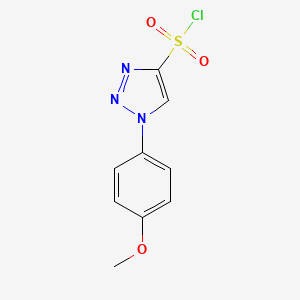
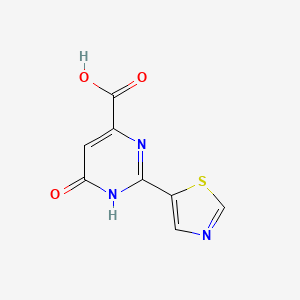
![6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13163155.png)
